3,5-Dimethylhepta-2,4-diene

Description

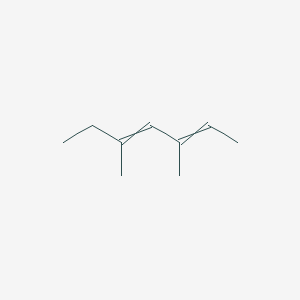

3,5-Dimethylhepta-2,4-diene is a linear, conjugated diene characterized by two double bonds (at positions 2,4) and methyl substituents at carbons 3 and 3. Its structure confers unique electronic and steric properties, influencing reactivity and stability. Conjugation between the double bonds stabilizes the molecule through delocalization of π-electrons, while the methyl groups introduce steric hindrance and electron-donating effects.

Properties

CAS No. |

101935-28-8 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

3,5-dimethylhepta-2,4-diene |

InChI |

InChI=1S/C9H16/c1-5-8(3)7-9(4)6-2/h5,7H,6H2,1-4H3 |

InChI Key |

UCZAREQHYMBQOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=CC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhepta-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with a strong base such as sodium hydride, followed by the addition of an alkyl halide, can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:

Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.

Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions

Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.

Oxidizing Agents (e.g., m-CPBA, OsO₄): Used in oxidation reactions.

Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.

Major Products

Addition Products: Formed from electrophilic addition reactions.

Epoxides and Diols: Formed from oxidation reactions.

Cyclohexene Derivatives: Formed from Diels-Alder reactions.

Scientific Research Applications

3,5-Dimethylhepta-2,4-diene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: Its derivatives are studied for potential use in polymer and material science.

Biological Studies: It serves as a model compound for studying the behavior of conjugated dienes in biological systems.

Mechanism of Action

The mechanism of action of 3,5-Dimethylhepta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene interacts with a dienophile to form a cyclohexene derivative through a concerted mechanism involving the overlap of molecular orbitals .

Comparison with Similar Compounds

Linear Conjugated Dienes with Functional Groups

Compound : 2,6-Dimethyl-6-hydroxy-2E,4E-hepta-2,4-diene acid

- Structure : Similar conjugated diene backbone but with hydroxyl (-OH) and carboxylic acid (-COOH) groups at position 4.

- Key Differences: Polarity/Reactivity: The hydroxyl and acid groups enhance polarity, enabling hydrogen bonding and participation in acid-base reactions, unlike 3,5-Dimethylhepta-2,4-diene.

Cyclic and Terpene-Based Dienes

Compounds : trans-Cadina-1(6),4-diene, (E)-Caryophyllene

- Structure : Cyclic or bicyclic dienes with fused ring systems.

- Key Differences :

- Stability : Cyclic conjugation in terpenes (e.g., caryophyllene) provides greater thermodynamic stability compared to linear dienes.

- Reactivity : Cyclic dienes undergo regioselective Diels-Alder reactions, whereas linear analogs like this compound may exhibit broader reactivity due to accessible π-systems .

Heteroatom-Containing Dienes

Compound : Amitraz (1,5-di(2,4-dimethylphenyl)-3-methyl-1,3,5-triazapenta-1,4-diene)

- Structure : Nitrogen-rich triazapenta-diene with aromatic substituents.

- Key Differences :

Aromatic vs. Aliphatic Systems

Compound : 3,5-Dimethylthiophene

- Structure : Aromatic thiophene ring with methyl groups at positions 3 and 5.

- Key Differences :

Structural and Property Comparison Table

| Compound | Key Features | Stability | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | Linear conjugated diene, methyl groups | Moderate (conjugation + steric hindrance) | Electrophilic addition, polymerization | Under investigation |

| 2,6-Dimethyl-6-hydroxy... acid | Hydroxyl/carboxylic acid groups | High (H-bonding) | Acid-base reactions, biosynthesis | Pharmaceutical candidates |

| trans-Cadina-1(6),4-diene | Bicyclic terpene | High (cyclic conjugation) | Diels-Alder, terpene synthesis | Essential oils, fragrances |

| Amitraz | Nitrogen-containing triazapenta-diene | Low (metabolized) | Hydrolysis, insecticidal activity | Pesticides |

| 3,5-Dimethylthiophene | Aromatic sulfur ring | High (aromaticity) | Electrophilic substitution | Electronics, agrochemicals |

Research Findings and Implications

- Thermodynamic Stability : Linear conjugated dienes like this compound exhibit lower heats of hydrogenation compared to isolated dienes, as inferred from textbook principles . Methyl substituents further stabilize the molecule through hyperconjugation.

- Biological Relevance : Structural analogs with polar groups (e.g., hydroxyl, carboxyl) show bioactivity, suggesting that functionalizing this compound could unlock medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.